Electron Mobility in n-Channel OFETs: 4,6-Dichloro Derivative vs. Non-Chlorinated and 6-Chloro Analogs
In a comparative study of nitrogen-embedded small-molecule semiconductors, the 4,6-dichloro-substituted derivative (compound 4c, based on the 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine scaffold) achieved an electron mobility of 7.57 × 10⁻³ cm² V⁻¹ s⁻¹, outperforming the non-chlorinated analog 4a and the 6-chloro analog 4b [1]. The dichloro derivative also exhibited distinct lamellar molecular packing, while the monochloro analog 4b showed highly crystalline edge-on packing with large grain boundaries, impacting film homogeneity [1].
| Evidence Dimension | Electron mobility in bottom-gate/bottom-contact OFETs |
|---|---|
| Target Compound Data | 7.57 × 10⁻³ cm² V⁻¹ s⁻¹ (4,6-dichloro derivative 4c) |
| Comparator Or Baseline | Compound 4a (non-chlorinated): Not explicitly quantified, lower mobility implied; Compound 4b (6-chloro): Not explicitly quantified, different morphology |
| Quantified Difference | 7.57 × 10⁻³ cm² V⁻¹ s⁻¹ for 4c; reported as the highest among the three analogs |
| Conditions | Bottom-gate/bottom-contact field-effect transistor; OTS-treated SiO₂ substrate; thin film microstructure analyzed by XRD and AFM |
Why This Matters
For researchers developing n-type organic semiconductors, the 4,6-dichloro substitution pattern uniquely optimizes electron mobility and film morphology, a differentiation that cannot be achieved with mono-chlorinated or non-chlorinated analogs.
- [1] Zhou, Y., Lin, Z., et al. (2018). Nitrogen-embedded small-molecule semiconducting materials: Effect of chlorine atoms on their electrochemical, self-assembly, and carrier transport properties. Dyes and Pigments, 162, 107-115. DOI: 10.1016/j.dyepig.2018.12.051. View Source
